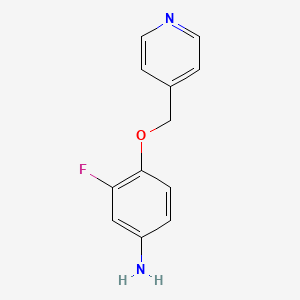

3-Fluoro-4-(pyridin-4-ylmethoxy)aniline

説明

BenchChem offers high-quality 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

937598-36-2 |

|---|---|

分子式 |

C12H11FN2O |

分子量 |

218.23 g/mol |

IUPAC名 |

3-fluoro-4-(pyridin-4-ylmethoxy)aniline |

InChI |

InChI=1S/C12H11FN2O/c13-11-7-10(14)1-2-12(11)16-8-9-3-5-15-6-4-9/h1-7H,8,14H2 |

InChIキー |

OZJMUNLTHBORMB-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1N)F)OCC2=CC=NC=C2 |

製品の起源 |

United States |

A Technical Guide to 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline: A Privileged Scaffold in Medicinal Chemistry

Introduction: The Strategic Value of a Fluorinated Pyridinyl Ether

In the landscape of modern medicinal chemistry, the assembly of complex therapeutic agents from high-value, functionalized intermediates is a cornerstone of efficient drug design. 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline has emerged as one such key building block. Its molecular architecture is a deliberate convergence of three structurally significant motifs, each conferring properties that are highly sought after in the development of small molecule inhibitors:

-

The Fluoro-Aniline Core: The aniline moiety provides a crucial handle for further chemical elaboration, typically through amide bond formation or nucleophilic aromatic substitution, allowing for its incorporation into larger molecular scaffolds. The strategic placement of a fluorine atom can significantly enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the basicity (pKa) of the aniline group.

-

The Pyridinyl Moiety: The pyridine ring serves as a key hydrogen bond acceptor, a feature essential for anchoring a molecule within the ATP-binding site of many protein kinases.

-

The Methoxy Ether Linkage: This flexible ether bridge correctly positions the pyridine ring for optimal interaction with its target while providing structural stability.

This guide will provide the core technical information required to effectively utilize this compound in a research and development setting.

Core Physicochemical & Structural Data

A precise understanding of the compound's properties is the foundation of its application in synthesis and screening.

Molecular Structure

The compound's structure is defined by an aniline ring substituted at the 3-position with fluorine and at the 4-position with a pyridin-4-ylmethoxy group.

Caption: 2D representation of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline.

Quantitative Data Summary

The key physicochemical properties are consolidated in the table below for quick reference in experimental planning.

| Property | Value | Source(s) |

| CAS Number | 937598-36-2 | [1] |

| Molecular Formula | C₁₂H₁₁FN₂O | [1] |

| Molecular Weight | 218.23 g/mol | [1] |

| Appearance | Off-white to light yellow powder | |

| Melting Point | 98-102 °C | |

| Solubility | Soluble in DMSO, Methanol, Chloroform | |

| Predicted logP | 2.15 | |

| Predicted pKa | 4.93 (most basic) |

Synthesis and Reaction Chemistry

The synthesis of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline is reliably achieved through a two-step sequence involving a nucleophilic aromatic substitution (SNAr) followed by a nitro group reduction. This approach is efficient and amenable to scale-up.

Synthetic Workflow Overview

The causality behind this workflow is straightforward: the highly electron-deficient nature of the 3,4-difluoronitrobenzene ring makes it susceptible to nucleophilic attack. The nitro group acts as a powerful electron-withdrawing group, activating the C4 position for substitution by the alkoxide of 4-pyridylcarbinol. Once the ether linkage is formed, the nitro group is no longer needed and can be readily reduced to the target aniline without affecting the other functional groups.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Laboratory Protocol

Step 1: Synthesis of 4-((2-Fluoro-4-nitrophenyl)methoxy)pyridine (Intermediate)

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 4-pyridylcarbinol (1.0 eq.) in anhydrous dimethylformamide (DMF).

-

Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C. The evolution of hydrogen gas will be observed.

-

Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-45 minutes until gas evolution ceases, indicating complete formation of the sodium alkoxide.

-

SNAr Reaction: Re-cool the mixture to 0 °C. Slowly add a solution of 3,4-difluoronitrobenzene (1.05 eq.) in anhydrous DMF via a dropping funnel over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting nitroaromatic is consumed.

-

Work-up and Isolation: Carefully quench the reaction by slowly adding it to a beaker of ice water. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate.

-

Purification: Purify the crude product via column chromatography on silica gel to obtain the pure intermediate.

Step 2: Synthesis of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline (Final Product)

-

Reaction Setup: To a round-bottom flask, add the intermediate from Step 1 (1.0 eq.), iron powder (Fe, 5.0 eq.), and ammonium chloride (NH₄Cl, 4.0 eq.).

-

Solvent Addition: Add a solvent mixture of ethanol and water (e.g., 4:1 v/v).

-

Reduction: Heat the vigorously stirred suspension to reflux (approx. 80-85 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Catalyst Removal: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and ethyl acetate to the residue. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude product. Further purification can be achieved by recrystallization or a final silica gel plug if necessary.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

While this specific molecule is not a final drug, its true value lies in its role as a key intermediate. The 3-fluoro-4-(substituted-methoxy)aniline scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. The aniline nitrogen serves as the attachment point for a heterocyclic core (like a quinazoline, pyrimidine, or pyridine), which is designed to interact with the hinge region of a kinase's ATP binding pocket.

Though often mistaken for an intermediate in the synthesis of Lapatinib (which uses a structurally related but different aniline), 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline provides the ideal combination of features for novel inhibitor design. The pyridinyl ether acts as the "warhead" that probes the solvent-exposed region of the kinase, while the aniline is coupled to the hinge-binding element.

Caption: Logical relationship of the aniline intermediate in kinase inhibitor design.

Safety, Handling, and Storage

As a functionalized aniline derivative, 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a laboratory coat.

-

Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of the powder.

-

Handling Advice: Avoid contact with skin and eyes. Do not breathe dust. In case of accidental contact, wash the affected area immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from strong oxidizing agents.

Always consult the material-specific Safety Data Sheet (SDS) before use.

Conclusion

3-Fluoro-4-(pyridin-4-ylmethoxy)aniline represents a sophisticated and highly valuable building block for modern drug discovery. Its properties are not accidental but are the result of a rational design that combines features known to be beneficial for kinase inhibition and favorable pharmacokinetic profiles. While its synthesis is straightforward, its application requires a nuanced understanding of its potential as a privileged scaffold. This guide provides the foundational knowledge for researchers to confidently incorporate this potent intermediate into their synthetic and medicinal chemistry programs, paving the way for the discovery of next-generation targeted therapies.

References

-

PubChem. (n.d.). 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Strategic Role of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline as a Privileged Intermediate in the Development of Next-Generation Kinase Inhibitors

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the quest for potent and selective kinase inhibitors remains a cornerstone of therapeutic innovation. Within this pursuit, the strategic selection of molecular intermediates is paramount. This technical guide provides a comprehensive analysis of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline , a key building block whose structural and electronic properties make it a privileged scaffold for the synthesis of targeted kinase inhibitors. We will delve into its rational design, providing a detailed, field-proven synthetic protocol. Furthermore, this guide will elucidate its application in the construction of potent inhibitors of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are critical targets in oncology and immunology. By integrating synthetic strategy with mechanistic insights and detailed experimental methodologies, this document serves as an essential resource for drug discovery professionals aiming to leverage this versatile intermediate in their research and development endeavors.

Introduction: The Rationale for the 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline Scaffold

The human kinome, comprising over 500 protein kinases, represents a vast and fertile ground for therapeutic intervention. Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer. The efficacy of these inhibitors is often dictated by their ability to form specific, high-affinity interactions within the ATP-binding pocket of the target kinase. The 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline scaffold is a testament to rational drug design, incorporating several key features that are highly advantageous for kinase inhibition.

The aniline moiety provides a crucial anchor point for further chemical elaboration, often serving as the attachment point for a heterocyclic core that interacts with the hinge region of the kinase. The pyridinylmethoxy group offers a combination of a hydrogen bond acceptor (the pyridine nitrogen) and a flexible linker, enabling the molecule to probe deeper into the ATP-binding site and form additional interactions that enhance potency and selectivity.[1]

The strategic placement of a fluorine atom at the 3-position of the aniline ring is a critical design element. Fluorine's high electronegativity can modulate the pKa of the aniline nitrogen, influencing its reactivity and binding properties.[2] Moreover, the introduction of fluorine can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the final drug candidate.[3] This strategic fluorination can also lead to favorable orthogonal interactions within the kinase binding site, further enhancing affinity.[3]

This guide will first detail a robust synthetic route to this high-value intermediate and then explore its application in the synthesis of a promising class of pyrimidine-based kinase inhibitors targeting the TAM receptor tyrosine kinases.

Synthesis of the Core Intermediate: A Validated Protocol

The synthesis of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline is a two-step process that begins with a Williamson ether synthesis to couple the pyridinylmethyl moiety to a fluorinated phenol, followed by the reduction of a nitro group to the desired aniline. This route is efficient and utilizes readily available starting materials.

Step 1: Williamson Ether Synthesis of 4-((3-Fluoro-4-nitrophenoxy)methyl)pyridine

This reaction forms the core ether linkage of the intermediate. The phenoxide, generated in situ from 3-fluoro-4-nitrophenol, acts as a nucleophile, displacing a chloride from 4-(chloromethyl)pyridine.

Experimental Protocol:

-

Reagents and Materials:

-

3-Fluoro-4-nitrophenol

-

4-(Chloromethyl)pyridine hydrochloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

-

-

Procedure:

-

To a solution of 3-fluoro-4-nitrophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 20 minutes to facilitate the formation of the phenoxide.

-

Add 4-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield 4-((3-fluoro-4-nitrophenoxy)methyl)pyridine as a solid.

-

Step 2: Reduction of the Nitro Group to Form 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline

The final step is the reduction of the nitro group to the corresponding aniline. A variety of reducing agents can be employed; however, a common and effective method utilizes iron powder in the presence of an acid, such as ammonium chloride.[4]

Experimental Protocol:

-

Reagents and Materials:

-

4-((3-Fluoro-4-nitrophenoxy)methyl)pyridine

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Celite®

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, Buchner funnel, rotary evaporator.

-

-

Procedure:

-

To a suspension of 4-((3-fluoro-4-nitrophenoxy)methyl)pyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (4.0 eq) and iron powder (3.0 eq).

-

Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

-

Wash the Celite® pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dilute the residue with water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline.

-

Below is a Graphviz diagram illustrating the synthetic workflow.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study of inhibitors derived specifically from 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline is proprietary to the developing institutions, we can infer key relationships from the broader class of pyrimidine-based TAM kinase inhibitors.

| Structural Moiety | Contribution to Activity | Rationale |

| Pyrimidine Core | Hinge Binding | The nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding site. [3] |

| Aniline Linker | Vector for Substitution | Provides a synthetically tractable point to attach the hinge-binding motif to the rest of the molecule. |

| 3-Fluoro Substituent | Potency and Pharmacokinetics | Modulates the electronics of the aniline ring, can form favorable orthogonal contacts, and may block metabolic hotspots. [3] |

| Pyridinylmethoxy Tail | Selectivity and Potency | Extends into the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of various substituents to fine-tune selectivity and potency against different kinases. The pyridine nitrogen can act as an additional hydrogen bond acceptor. |

Experimental Protocols for Kinase Inhibition Assays

To evaluate the efficacy of kinase inhibitors synthesized from the 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline intermediate, robust and reproducible in vitro kinase assays are essential. Below are representative protocols for assessing the inhibition of Axl and Mer kinases.

AXL Kinase Activity Assay (Luminescent)

This protocol is based on the quantification of ADP produced during the kinase reaction, which is then converted to a luminescent signal.

-

Principle: The assay measures the amount of ADP formed in a kinase reaction. The remaining ATP is depleted, and the ADP is converted back to ATP, which is used by a luciferase to generate light. The intensity of the light is directly proportional to the kinase activity.

-

Methodology:

-

Kinase Reaction: In a 96-well plate, combine recombinant human AXL kinase, a suitable substrate (e.g., a generic tyrosine kinase peptide), and ATP in a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Inhibitor Addition: Add the test compound (dissolved in DMSO) at various concentrations. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ADP Detection:

-

Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add a Kinase Detection Reagent, which contains the enzymes necessary to convert ADP to ATP and the luciferase/luciferin system. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Mer Tyrosine Kinase (MerTK) Cellular Phosphorylation Assay (ELISA-based)

This assay measures the autophosphorylation of MerTK in a cellular context, providing a more physiologically relevant assessment of inhibitor activity.

-

Principle: Cells overexpressing MerTK are treated with the inhibitor, and the level of phosphorylated MerTK is quantified using a sandwich ELISA.

-

Methodology:

-

Cell Culture and Treatment: Plate cells engineered to overexpress MerTK in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 2 hours).

-

Cell Lysis: Lyse the cells to release the cellular proteins.

-

ELISA:

-

Coat an ELISA plate with a capture antibody specific for total MerTK.

-

Add the cell lysates to the wells and incubate to allow the capture antibody to bind to MerTK.

-

Wash the plate to remove unbound proteins.

-

Add a detection antibody that specifically recognizes phosphorylated tyrosine residues, conjugated to an enzyme like horseradish peroxidase (HRP).

-

Wash the plate again.

-

Add a substrate for HRP (e.g., TMB) and measure the resulting colorimetric signal using a plate reader.

-

-

Data Analysis: The signal is proportional to the amount of phosphorylated MerTK. The IC₅₀ value is determined by plotting the percentage of inhibition of phosphorylation against the logarithm of the inhibitor concentration.

-

Conclusion and Future Outlook

3-Fluoro-4-(pyridin-4-ylmethoxy)aniline has emerged as a strategically designed and highly valuable intermediate in the synthesis of targeted kinase inhibitors. Its unique combination of a modifiable aniline core, a fluorine atom for enhanced pharmacokinetic and pharmacodynamic properties, and a versatile pyridinylmethoxy tail makes it a privileged scaffold for accessing potent and selective inhibitors of challenging targets like the TAM family of kinases. The robust synthetic route and its successful application in developing pyrimidine-based inhibitors underscore its importance in modern drug discovery. As our understanding of the kinome and the mechanisms of drug resistance continues to evolve, the rational design and utilization of such key intermediates will be crucial in the development of the next generation of life-saving therapeutics.

References

- [Link to a general review on Williamson Ether Synthesis]

- [Link to a paper on the reduction of nitroarenes]

- WO2023156863A1 - Pyrimidinedione-based compounds as axl, c-met, and mer inhibitors and methods of use thereof.

- US9593097B2 - Axl inhibitors.

- WO2016097918A1 - Pyrimidine and triazine derivatives and their use as axl inhibitors.

- [Link to a review on TAM kinase inhibitors]

- [Link to a protocol for a generic kinase assay, e.g., ADP-Glo]

- [Link to a protocol for a cellular phosphoryl

- [Link to a paper discussing the role of fluorine in medicinal chemistry]

- [Link to a paper on pyrimidine-based kinase inhibitors]

- [Link to a general medicinal chemistry textbook or review]

-

Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido - RSC Publishing. [Link]

-

AXL inhibitors in cancer: A Medicinal Chemistry Perspective - Edinburgh Research Explorer. [Link]

-

Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) - SciSpace. [Link]

- [Link to a relevant patent or publication demonstrating the synthesis of a TAM inhibitor

- [Link to a review on Axl kinase as a drug target]

- [Link to a review on Mer kinase as a drug target]

- [Link to a review on Tyro3 kinase as a drug target]

Sources

Structure-activity relationship (SAR) significance of the fluorinated aniline moiety

Topic: Structure-activity relationship (SAR) significance of the fluorinated aniline moiety Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The fluorinated aniline moiety represents a "privileged structure" in modern medicinal chemistry, serving as a critical scaffold in over 20% of FDA-approved kinase inhibitors and numerous GPCR ligands. Its utility stems from the unique ability of fluorine to modulate the physicochemical properties of the aniline ring—specifically basicity (

This guide provides a technical deep-dive into the Structure-Activity Relationship (SAR) of this moiety. We analyze the electronic rationale behind specific substitution patterns (e.g., the ubiquitous 3-chloro-4-fluoro motif), detail the mechanisms of metabolic blocking, and provide validated experimental protocols for synthesis and physicochemical profiling.

Physicochemical Profiling: The Electronic Rationale

The introduction of fluorine into an aniline scaffold is rarely random; it is a calculated decision to alter the electronic landscape of the aromatic ring.

Basicity Modulation ( )

The basicity of the aniline nitrogen is a critical determinant of solubility and membrane permeability. Unsubstituted aniline (

Fluorine exerts two opposing effects:

-

Inductive Withdrawal (-I): High electronegativity pulls electron density through the

-bond framework, destabilizing the protonated ammonium species (lowering -

Mesomeric Donation (+M): Lone pair donation into the

-system can stabilize the conjugate acid, though this effect is generally weaker than the inductive effect for halogens.

Table 1: Comparative

| Substituent Position | Hammett | Electronic Effect Dominance | Impact on Solubility | |

| Unsubstituted | 0.00 | 4.60 | N/A | Baseline |

| 2-Fluoro (Ortho) | +0.54 | 4.47 | Strong -I (proximity) | Minimal change |

| 3-Fluoro (Meta) | +0.34 | 3.59 | -I only (no +M resonance) | Significant decrease |

| 4-Fluoro (Para) | +0.06 | 4.65 | -I and +M nearly cancel | Neutral / Slight Increase |

| 3-Cl, 4-F | +0.37 (Cl), +0.06 (F) | ~3.0 - 3.5 | Synergistic -I | Reduced basicity |

Note: The meta-position is the most effective for lowering

Lipophilicity and Conformation

Fluorination typically increases

Visualization: Structural Impact of Fluorination

Figure 1: Impact of fluorine substitution position on the electronic properties of the aniline nitrogen.

Metabolic Stability & Toxicology[1]

Blocking CYP450 Oxidation

The primary metabolic soft spot of aniline is the electron-rich para-position, which is susceptible to oxidation by Cytochrome P450 (CYP450) enzymes. This leads to the formation of reactive quinone-imines or hydroxylamines.

-

The "Para-Block" Strategy: Substituting the para-position with fluorine creates a metabolically robust C-F bond (approx. 116 kcal/mol) that resists oxidative cleavage.

-

The 3-Chloro-4-Fluoro Motif: Found in drugs like Gefitinib and Afatinib . The 4-fluoro group blocks metabolism, while the 3-chloro group fills hydrophobic pockets and further reduces ring electron density, mitigating the risk of N-oxidation.

Mitigating Genotoxicity (Ames Liability)

Anilines are notorious for testing positive in the Ames test due to metabolic activation (N-hydroxylation) forming nitrenium ions that intercalate DNA.

-

Mechanism: Electron-withdrawing groups (EWGs) like F and Cl reduce the electron density on the nitrogen, making the initial N-oxidation step energetically unfavorable.

-

Data: While 3,4-dimethylaniline is Ames positive (mutagenic), 3,4-dichloroaniline and 3-chloro-4-fluoroaniline are often Ames negative or significantly less mutagenic due to this electronic deactivation.

Visualization: Metabolic Fate

Figure 2: Comparison of metabolic pathways between unsubstituted aniline and para-fluorinated aniline.

Experimental Protocols

Protocol A: Synthesis of 3-Chloro-4-Fluoroaniline

Rationale: This protocol describes the reduction of the nitro-precursor, a standard industrial route yielding high purity.

Reagents:

-

3-Chloro-4-fluoronitrobenzene (1.0 eq)[1]

-

Iron powder (Fe) (3.0 eq)

-

Ammonium chloride (

) (5.0 eq) -

Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-chloro-4-fluoronitrobenzene (10 mmol) in 30 mL of Ethanol/Water mixture in a round-bottom flask.

-

Activation: Add solid

(50 mmol) and Iron powder (30 mmol) to the solution. -

Reflux: Heat the mixture to reflux (

) with vigorous magnetic stirring for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting material spot ( -

Filtration: Cool to room temperature. Filter the reaction mixture through a Celite pad to remove iron residues. Wash the pad with ethyl acetate.

-

Extraction: Evaporate the ethanol. Extract the aqueous residue with Ethyl Acetate (

mL). -

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate in vacuo. If necessary, purify via flash column chromatography. -

Validation: Confirm structure via

H-NMR (

Protocol B: Spectrophotometric Determination

Rationale: Accurate

Methodology:

-

Stock Solution: Prepare a

stock of the fluorinated aniline in methanol. -

Buffer Preparation: Prepare a series of universal buffers ranging from pH 2.0 to 7.0 in 0.5 unit increments.

-

Measurement: Add

of stock to -

Scan: Record UV-Vis spectra (200–400 nm) for each pH.

-

Analysis: Identify the

for the protonated form (acidic pH) and neutral form (basic pH). Plot Absorbance vs. pH at -

Calculation: Fit the data to the Henderson-Hasselbalch equation:

-

QC Check: The presence of a clear isosbestic point (where all curves intersect) confirms a clean two-state equilibrium without degradation.

Visualization: Optimization Workflow

Figure 3: Iterative workflow for optimizing aniline scaffolds using fluorination.

References

-

Comparison of gefitinib-induced skin adverse reactions (SAR) in C57BL/6 and FVB/N mice. National Institutes of Health (NIH). Available at: [Link]

-

Substituent effects on the physical properties and pKa of aniline. ResearchGate. Available at: [Link]

-

Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling. PubMed.[2] Available at: [Link][2]

-

Bacterial mutagenicity and mammalian cell DNA damage by several substituted anilines. PubMed.[3] Available at: [Link]

-

Afatinib and gefitinib: a direct comparison. Translational Cancer Research. Available at: [Link]

-

Genotoxicity | The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. Available at: [Link][2][4][5][6][7][8][9][10][11]

Sources

- 1. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 2. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bacterial mutagenicity and mammalian cell DNA damage by several substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Afatinib and gefitinib: a direct comparison - Gridelli - Translational Cancer Research [tcr.amegroups.org]

- 7. e-crt.org [e-crt.org]

- 8. d-nb.info [d-nb.info]

- 9. Comparison of gefitinib-induced skin adverse reactions (SAR) in C57BL/6 and FVB/N mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Targeted Oncology: A Technical Guide to Pyridine-Substituted Aniline Derivatives

Introduction: A Paradigm Shift in Cancer Therapy

The advent of targeted therapies has revolutionized the landscape of oncology, moving beyond the indiscriminate cytotoxicity of traditional chemotherapy towards a more nuanced, mechanism-driven approach. At the forefront of this revolution are small molecule kinase inhibitors, and within this class, pyridine-substituted aniline derivatives have emerged as a cornerstone scaffold.[1][2][3] This versatile structural motif has proven to be exceptionally effective in targeting the ATP-binding pocket of various oncogenic kinases, leading to the development of life-saving drugs for a multitude of cancers. This in-depth technical guide provides a comprehensive overview of the therapeutic applications of these derivatives, from their fundamental mechanism of action and structure-activity relationships to their clinical implementation and future prospects. We will delve into the causality behind their design, the experimental workflows for their evaluation, and the authoritative science that underpins their success.

The Privileged Scaffold: Unraveling the Power of the Pyridine-Substituted Aniline Core

The remarkable success of pyridine-substituted aniline derivatives in oncology is not serendipitous; it is rooted in the inherent chemical and structural properties of this scaffold that make it an ideal starting point for kinase inhibitor design.[4] The pyridine ring, with its nitrogen atom, frequently acts as a crucial hydrogen bond acceptor, anchoring the molecule within the hinge region of the kinase's ATP-binding pocket.[4] The aniline moiety, on the other hand, provides a versatile anchor point for a wide array of substituents. This allows for the fine-tuning of the molecule's properties to enhance potency, improve selectivity against a panel of kinases, and optimize pharmacokinetic profiles. The biaryl nature of the scaffold imparts a degree of rigidity, which is often beneficial for high-affinity binding.[4]

Mechanism of Action: Precision Targeting of Oncogenic Kinases

The primary mechanism by which pyridine-substituted aniline derivatives exert their anticancer effects is through the competitive inhibition of ATP binding to the active site of protein kinases.[5][6] Dysregulation of kinase activity is a common driver of cancer cell proliferation, survival, and metastasis.[7] By blocking the kinase's ability to phosphorylate its downstream substrates, these inhibitors effectively shut down the aberrant signaling pathways that fuel tumor growth.

Bcr-Abl Inhibition: The Prototypical Success Story in Chronic Myeloid Leukemia

The quintessential example of the therapeutic power of this scaffold is in the treatment of Chronic Myeloid Leukemia (CML). CML is characterized by the Philadelphia chromosome, a genetic translocation that creates the Bcr-Abl fusion protein.[5] This chimeric protein possesses a constitutively active Abl tyrosine kinase domain, leading to uncontrolled proliferation of white blood cells.[5][8]

Imatinib , the first-in-class Bcr-Abl inhibitor, demonstrated the profound efficacy of this targeted approach. Its pyridine-substituted aniline core is instrumental in its ability to bind to the inactive "DFG-out" conformation of the Abl kinase, locking it in a state that is unable to bind ATP and phosphorylate its substrates.[9][10] This inhibition of Bcr-Abl signaling leads to the induction of apoptosis (programmed cell death) in the leukemic cells.[5][6]

Nilotinib , a second-generation inhibitor, was rationally designed based on the structure of imatinib to have a higher binding affinity for Bcr-Abl and to be effective against many imatinib-resistant mutations.[9][11] Ponatinib , a third-generation inhibitor, exhibits even broader activity, potently inhibiting the native Bcr-Abl kinase and all tested single-mutation variants, including the highly resistant T315I "gatekeeper" mutation.[12]

Figure 1: Simplified Bcr-Abl Signaling Pathway and Point of Inhibition.

Broadening the Horizon: Inhibition of Other Kinase Families

The versatility of the pyridine-substituted aniline scaffold has enabled the development of inhibitors targeting a diverse range of other kinase families implicated in cancer, including:

-

TAM Family (Tyro3, Axl, Mer): These receptor tyrosine kinases are involved in tumor survival and chemoresistance.[13][14] Novel 7-aryl-2-anilino-pyrrolopyrimidines have been identified as potent Axl/Mer inhibitors.[13][14]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs is a key strategy to block tumor angiogenesis. Certain pyridine-urea derivatives have demonstrated potent anti-proliferative activity through the inhibition of VEGFR-2.[15][16]

Structure-Activity Relationship (SAR) and Rational Drug Design

The development of potent and selective kinase inhibitors is a meticulous process of iterative design, synthesis, and testing. Understanding the structure-activity relationship (SAR) is paramount to this endeavor. For pyridine-substituted aniline derivatives, several key principles have emerged:

| Structural Modification | Impact on Activity | Rationale |

| Substituents on the Pyridine Ring | Can enhance potency and selectivity. | The pyridine ring often forms hydrogen bonds with the hinge region of the kinase. Substituents can modulate the basicity of the pyridine nitrogen and create additional interactions.[17] |

| Substituents on the Aniline Ring | Crucial for potency and overcoming resistance. | Halogen substitutions on the aniline ring have been shown to be important for Bcr-Abl inhibitory activity.[18] Bulky groups can be introduced to target specific pockets within the active site. |

| Linker between Pyridine and Aniline | Affects conformation and binding mode. | The nature of the linker can influence the overall shape of the molecule, determining whether it binds to the active or inactive conformation of the kinase. |

| Terminal Moieties on the Aniline Side Chain | Key for solubility and targeting specific interactions. | For example, the N-methylpiperazine group in Imatinib enhances solubility and makes important contacts within the binding pocket. |

Key Therapeutic Agents and Their Clinical Impact

The clinical success of pyridine-substituted aniline derivatives is undeniable. The following table summarizes some of the key approved drugs based on this scaffold:

| Drug | Primary Target(s) | Approved Indications |

| Imatinib | Bcr-Abl, c-Kit, PDGFR | Chronic Myeloid Leukemia (CML), Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL), Gastrointestinal Stromal Tumors (GIST)[9][17] |

| Nilotinib | Bcr-Abl | CML (newly diagnosed and imatinib-resistant/intolerant)[5][6][9] |

| Ponatinib | Bcr-Abl (including T315I mutant) | CML and Ph+ ALL (resistant or intolerant to other TKIs, or with the T315I mutation)[7][8][12][19] |

| Sorafenib | VEGFR, PDGFR, Raf kinases | Hepatocellular Carcinoma, Renal Cell Carcinoma, Differentiated Thyroid Carcinoma[2] |

| Crizotinib | ALK, ROS1, MET | Non-Small Cell Lung Cancer (NSCLC) with specific genetic alterations[2] |

Experimental Protocols: A Glimpse into the Drug Discovery Workflow

The development of these life-saving drugs relies on a robust and well-defined experimental workflow. Below are representative protocols for the synthesis and evaluation of pyridine-substituted aniline derivatives.

General Synthetic Scheme for a Pyridine-Substituted Aniline Derivative

The synthesis of a pyridine-substituted aniline derivative often involves a multi-step process. A common approach is the coupling of a substituted pyridine with a substituted aniline, often via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.

Figure 2: General Workflow for the Synthesis and Evaluation of Pyridine-Substituted Aniline Derivatives.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general framework for assessing the inhibitory potential of a compound against a specific kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

I. Principle:

This assay measures the binding of a fluorescently labeled ATP-competitive ligand ("tracer") to the kinase of interest. A europium-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, excitation of the europium chelate results in FRET to the tracer, producing a high TR-FRET signal. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the TR-FRET signal.

II. Materials:

-

Kinase of interest (e.g., recombinant Abl kinase)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplate (low-volume, black)

-

Plate reader capable of TR-FRET measurements

III. Method:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

-

Assay Plate Preparation:

-

Add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of the 384-well plate.

-

Add 2.5 µL of the kinase/antibody mixture to all wells.

-

Add 5 µL of the tracer to all wells.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

-

Normalize the data to the positive and negative controls.

-

Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

IV. Self-Validation and Trustworthiness:

-

Positive Control: Wells containing kinase, antibody, and tracer without any inhibitor should yield a high TR-FRET signal.

-

Negative Control: Wells containing tracer and antibody without the kinase should yield a low TR-FRET signal.

-

Z'-factor Calculation: The Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor greater than 0.5 indicates an excellent assay.

Future Directions: Overcoming Resistance and Exploring New Frontiers

Despite the remarkable success of existing pyridine-substituted aniline derivatives, challenges remain, most notably the emergence of drug resistance.[20] Future research is focused on several key areas:

-

Development of Next-Generation Inhibitors: The design of novel derivatives that can overcome known resistance mutations is a high priority.[21] This involves exploring new binding modes and targeting allosteric sites on the kinase.

-

Targeting Novel Kinases: The kinome is vast, and many kinases are still being explored as potential therapeutic targets in oncology. The pyridine-substituted aniline scaffold will undoubtedly serve as a valuable starting point for inhibiting these emerging targets.

-

Combination Therapies: Combining pyridine-substituted aniline derivatives with other therapeutic modalities, such as immunotherapy or other targeted agents, holds promise for achieving more durable responses and overcoming resistance.

-

Improved Drug Delivery: The use of nanotechnology and other advanced drug delivery systems may help to improve the therapeutic index of these compounds by enhancing their delivery to the tumor site and reducing off-target toxicities.[3]

Conclusion: An Enduring Legacy and a Bright Future

Pyridine-substituted aniline derivatives have fundamentally changed the way we treat cancer. From the paradigm-shifting success of Imatinib in CML to the ever-expanding pipeline of novel inhibitors, this chemical scaffold has proven its immense value in targeted oncology. The principles of rational drug design, guided by a deep understanding of structure-activity relationships and the underlying biology of cancer, will continue to drive the development of new and improved therapies based on this privileged structure. The journey is far from over, and the future of pyridine-substituted aniline derivatives in the fight against cancer is bright with the promise of greater efficacy, enhanced selectivity, and improved outcomes for patients worldwide.

References

- What is the mechanism of Nilotinib Hydrochloride?

- Pon

- Understanding Nilotinib Hydrochloride: A Comprehensive Guide - Qingmu Pharmaceutical. (2024, January 4).

- Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC - NIH.

- Pon

- Ponatinib -- Review of Historical Development, Current St

- Pharmacology of Nilotinib (Nilotaz, Nilotib); Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. (2025, March 25).

- Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed. (2014, May 15).

- Ponatinib (oral route) - Side effects & dosage - Mayo Clinic. (2026, February 1).

- Nilotinib Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx.

- Chemical optimization and functions of imatinib structure. The...

- Pon

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Quantitative structure-activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes - PubMed. (2022, December 15).

- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu

- Structure–Activity Relationship Study of Rakicidins: Overcoming Chronic Myeloid Leukemia Resistance to Imatinib with 4-Methylester-Rakicidin A | Journal of Medicinal Chemistry - ACS Public

- Small Molecule Recognition of c-Src via the Imatinib-Binding Conform

- The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2). - SciSpace. (2009, February 24).

- Pyridine Moiety: Recent Advances in Cancer Tre

- Exploring the interplay between structure-activity relationship and anticancer potential of pyridine deriv

- PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar.

- Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJS

- A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023, July 20).

- 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Im

- (pyridin-4-yl)aniline: A Key Intermediate in Modern Drug Discovery - Benchchem.

- Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed. (2020, December 15).

- Activities of 3-methoxy aniline derivatives of compound 3.

- Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PMC. (2020, September 24).

- Computationally Driven Discovery of a BCR-ABL1 Kinase Inhibitor with Activity in Multidrug-Resistant Chronic Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Public

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - ResearchG

- RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025, May 24).

- Pyridine Moiety: An Insight into Recent Advances in the Tre

- Synthesis of most active anticancer agent pyridine derivatives - ResearchG

- Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC. (2024, January 18).

- (PDF)

- AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective - ACS Public

- Elucidation of the structural basis of interaction of the BCR-ABL kinase inhibitor, nilotinib (Tasigna®) with the human ABC drug transporter P-glycoprotein - PMC.

- Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - ResearchG

- Pyridine heterocycles: Compiling the anticancer capabilities - International Journal of Chemical Studies. (2023, July 25).

- Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline - ResearchG

- New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PubMed. (2024, May 11).

- Recent Studies of Pyridine derivatives as an anticancer agent: Mini review - IRJET. (2024, June 15).

- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH.

- Structure–activity relationship study and the effect of substituted...

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - Universidad de Sonora. (2024, July 15).

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

- 6. qingmupharm.com [qingmupharm.com]

- 7. cancerresearchuk.org [cancerresearchuk.org]

- 8. Ponatinib - Wikipedia [en.wikipedia.org]

- 9. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small Molecule Recognition of c-Src via the Imatinib-Binding Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]

- 16. ijsat.org [ijsat.org]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ponatinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 20. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Optimizing the Sorafenib Scaffold: Bioisosteric Strategies for 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline

Executive Summary

The molecule 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline represents a critical pharmacophore often utilized in Type II kinase inhibitors, most notably serving as the amine precursor for Sorafenib (Nexavar) and Regorafenib . While this scaffold provides essential hydrogen-bonding capabilities and occupies the hydrophobic pocket adjacent to the ATP-binding site, it presents distinct liabilities in drug development: the aniline moiety carries genotoxic structural alerts (Ames positive potential), the ether linker introduces conformational entropy penalty, and the pyridine ring is a frequent culprit in CYP450 inhibition via heme coordination.

This guide provides a multiparametric optimization strategy for this specific scaffold. We deconstruct the molecule into three zones and propose bioisosteric replacements validated by recent medicinal chemistry literature, aiming to improve Ligand Efficiency (LE), metabolic stability, and safety profiles.[1]

Part 1: Structural Deconstruction & Pharmacophore Analysis

To optimize 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline, we must first understand the functional role of its three distinct zones.

The Pharmacophore Map

-

Zone A: The Aniline Headgroup (

-Phenyl) -

Zone B: The Ether Linker (

)-

Function: Provides a flexible tether allowing the pyridine to reach the "solvent front" or "allosteric pocket" (e.g., DFG-out conformation).

-

Liability: High rotational freedom results in an entropic penalty upon binding. The methylene carbons are susceptible to oxidative dealkylation.

-

-

Zone C: The Pyridine Tail

-

Function: A basic center (pKa ~5.2) that improves solubility and acts as a hydrogen bond acceptor.

-

Liability: The unhindered

nitrogen often coordinates with the iron atom in the heme group of CYP enzymes (specifically CYP3A4 and CYP2D6), leading to drug-drug interactions (DDI).

-

Visualization: Pharmacophore Zones

Figure 1: Deconstruction of the scaffold into three optimization zones. Colors indicate the severity of the liability (Red = Toxicity, Yellow = Stability/Entropy, Blue = Solubility/CYP).[1]

Part 2: Bioisosteric Replacement Strategies[3]

Zone A: Mitigating Aniline Toxicity

The primary goal is to remove the aniline structural alert while maintaining the vector for the urea/amide connection.

-

Aminopyridines & Aminopyrimidines:

-

Indazoles (Fused Systems):

-

Strategy: Cyclize the amine and the ortho-position (where the Fluorine sits) into an amino-indazole.

-

Rationale: This mimics the H-bond donor/acceptor motif of the urea product but locks the conformation, reducing the entropic cost of binding.

-

-

Bicyclo[1.1.1]pentane (BCP):

-

Strategy: Replace the phenyl ring with a BCP scaffold.

-

Rationale: This is a cutting-edge "saturated bioisostere." It maintains the linear vector of the phenyl ring but converts the system to an

rich scaffold, significantly improving solubility and removing aromatic toxicity alerts [1].

-

Zone B: Linker Rigidification

The ether linker is metabolically labile and flexible.

-

Difluoromethyl Ether (

):-

Strategy: Fluorination of the methylene group.

-

Rationale: The

group is bioisosteric to oxygen in terms of electron density but prevents oxidative dealkylation at that position. It also modulates the acidity of the system.

-

-

Alkyne Linker (

):-

Strategy: Replace

with an alkyne. -

Rationale: This creates a rigid, linear spacer.[1] If the binding pocket is narrow (as in many kinase hydrophobic channels), this reduces the entropic penalty. However, it removes the H-bond acceptor capability of the ether oxygen.

-

Zone C: The Pyridine Tail & CYP Mitigation

The 4-pyridine is a classic CYP inhibitor.

-

Pyrimidine / Pyrazine:

-

Strategy: Add a second nitrogen to the ring (Diazine).

-

Rationale: This significantly lowers the pKa (from ~5.2 to ~0.6-2.0). The reduced basicity makes the nitrogen a poorer ligand for the CYP heme iron, reducing DDI potential while maintaining polarity [2].

-

-

2-Methoxy-4-Pyridine:

-

Strategy: Add a small substituent ortho to the nitrogen.

-

Rationale: Steric hindrance prevents the nitrogen from approaching the large heme porphyrin ring of CYP enzymes, effectively "blocking" the interaction without destroying the H-bond acceptor capability for the target protein.

-

Part 3: Decision Logic for Optimization

The following decision tree guides the medicinal chemist through the replacement process based on assay feedback.

Figure 2: Logical workflow for bioisosteric replacement based on ADMET liabilities.

Part 4: Experimental Validation Protocol

To validate the bioisosteric replacements, specifically focusing on the metabolic liability of the pyridine/aniline scaffold, the following Microsomal Stability Assay is required. This protocol is designed to be self-validating.

Protocol: Liver Microsomal Stability (Phase I Metabolism)

Objective: Determine the Intrinsic Clearance (

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

-

Test Compound (1 µM final concentration, <0.1% DMSO).

-

Controls (Self-Validation):

Workflow:

-

Pre-Incubation: Mix 190 µL of microsomal suspension (0.5 mg/mL in phosphate buffer pH 7.4) with test compound. Incubate at 37°C for 5 mins.

-

Initiation: Add 10 µL of NADPH regenerating system to start the reaction (Time

). -

Sampling: At

min, remove 20 µL aliquots. -

Quenching: Immediately dispense aliquot into 80 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Analysis & Acceptance Criteria:

-

Plot

vs. Time.[1] -

The slope

is used to calculate half-life: -

Validation Rule: The assay is valid ONLY if the

of the decay curve for the High Clearance control is

Interpretation for Bioisosteres:

-

If replacing Pyridine with Pyrimidine increases

by >2-fold, the hypothesis of reducing heme-coordination/metabolic attack is validated. -

If replacing

with

References

-

Stepan, A. F., et al. (2011).[1] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonaromatic Phenyl Ring Bioisostere." Journal of Medicinal Chemistry, 54(21), 7772–7782.[1] Link[1]

-

Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

-

Wilhelm, S. M., et al. (2006).[1] "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[4] Nature Reviews Drug Discovery, 5, 835–844.[1] Link

-

Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. 3rd Edition. Academic Press. (Chapter on Bioisosteres).

Sources

- 1. The Design, Synthesis, and Evaluation of the Biological Activity of Hydroxamic Derivatives of Sorafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Metabolic stability of fluorinated ether linkers in medicinal chemistry

Topic: Metabolic Stability of Fluorinated Ether Linkers in Medicinal Chemistry Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, ether linkers are pivotal for modulating solubility and conformation, yet they frequently represent a "metabolic soft spot." The oxidative cleavage of ethers (O-dealkylation) by Cytochrome P450 (CYP450) enzymes often leads to rapid clearance and short half-lives.

This guide details the strategic incorporation of fluorine into ether linkers to enhance metabolic stability.[1] By leveraging the unique electronic and steric properties of fluorine—specifically in difluoromethoxy (

The Metabolic Liability: O-Dealkylation Mechanism

To solve the instability problem, one must first understand the mechanism of failure. Ether linkers (e.g., anisole derivatives, aliphatic ethers) are primarily metabolized via O-dealkylation .

The Mechanism

The reaction is catalyzed by CYP450 monooxygenases (primarily CYP2D6, CYP2C9, and CYP3A4).

-

Hydrogen Abstraction: The high-valent Iron-Oxo species (

) of the CYP heme abstracts a hydrogen atom from the -

Radical Rebound: The resulting carbon radical rapidly recombines with the hydroxyl radical to form a hemiacetal.

-

Collapse: The unstable hemiacetal spontaneously collapses, cleaving the C-O bond to release an aldehyde (or ketone) and an alcohol/phenol.

The Vulnerability

The

Figure 1: Mechanism of CYP450-mediated O-dealkylation. The Hydrogen Abstraction step is the primary target for stabilization via fluorination.

The Fluorine Solution: Mechanistic Basis

Replacing hydrogen with fluorine dramatically alters the metabolic profile through three synergistic effects.

Electronic Deactivation (The Inductive Effect)

Fluorine is the most electronegative element (3.98 Pauling scale). When introduced at the

-

It pulls electron density away from the C-H bonds.

-

This increases the Bond Dissociation Energy (BDE) of the remaining C-H bonds (if any).

-

It destabilizes the positively charged character of the transition state during oxidation, effectively "deactivating" the carbon toward the electrophilic CYP oxidant.

Steric Shielding

The Van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å) but smaller than a methyl group. This size is sufficient to sterically hinder the approach of the large heme prosthetic group without imposing the massive steric penalty of a methyl or ethyl group.

Lipophilicity and Binding ( )

Fluorination typically increases lipophilicity (

Structural Classes of Fluorinated Ethers

-

Trifluoromethoxy (

): The "Gold Standard" for stability. It has zero -

Difluoromethoxy (

): Contains one -

-Fluoroethers (

Case Studies in Drug Design

Pantoprazole (Proton Pump Inhibitor)[2]

-

Challenge: The methoxy group on the benzimidazole ring of early analogues was susceptible to rapid O-demethylation.

-

Solution: Replacement with a difluoromethoxy (

) group.[2][3] -

Result: The

group blocked the metabolic soft spot while maintaining the necessary electron-donating properties for the pyridine ring's activity. This substitution significantly improved bioavailability compared to non-fluorinated analogues [1].

Roflumilast (PDE4 Inhibitor)[2]

-

Challenge: Optimization of potency and metabolic half-life.

-

Solution: Incorporation of a difluoromethoxy group on the catechol ether moiety.

-

Result: The group provided metabolic stability against CYP-mediated cleavage and optimized the lipophilicity for tissue distribution [2].

Riluzole (ALS Treatment)

-

Feature: Contains a trifluoromethoxy (

) group.[3][4][5][6][7] -

Impact: The

group is metabolically inert. It enhances the molecule's lipophilicity, allowing it to cross the blood-brain barrier (BBB) effectively, which is critical for a CNS drug [3].

Experimental Protocol: Microsomal Stability Assay

To validate the stability of a fluorinated ether linker, a comparative Microsomal Stability Assay is required.[1] This protocol measures the Intrinsic Clearance (

Materials

-

Test Compounds: Fluorinated ether analog vs. non-fluorinated control (10 mM stock in DMSO).

-

Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[2]

-

Cofactor: NADPH Regenerating System (solutions A and B) or pure NADPH (10 mM).

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

Workflow (SOP)

-

Preparation:

-

Dilute HLM to 0.5 mg/mL in KPi buffer.

-

Prepare 1 µM test compound solution in the HLM/buffer mix (0.1% DMSO final).

-

-

Pre-incubation:

-

Incubate plates at 37°C for 10 minutes to equilibrate.

-

-

Initiation:

-

Add NADPH (1 mM final concentration) to initiate the reaction.

-

Control: Include a "minus NADPH" control to check for chemical instability (hydrolysis).

-

-

Sampling:

-

At time points

min, remove 50 µL aliquots.

-

-

Quenching:

-

Immediately dispense aliquot into 150 µL ice-cold ACN + IS.

-

Vortex and centrifuge (4000 rpm, 20 min, 4°C) to precipitate proteins.

-

-

Analysis:

Figure 2: Standard Operating Procedure for Microsomal Stability Assessment.

Data Interpretation

The raw data (Peak Area Ratio of Analyte/IS) is plotted against time.

Calculations

-

Elimination Rate Constant (

): Determine the slope of -

Half-life (

): -

Intrinsic Clearance (

):

Decision Matrix

| Classification | Interpretation | Action | |

| < 10 | Low Clearance | Highly Stable | Suitable for development. |

| 10 - 45 | Moderate | Acceptable | Monitor in vivo PK. |

| > 45 | High Clearance | Unstable | Fluorinate. Switch |

Conclusion

The metabolic instability of ether linkers is a solvable problem. By understanding the mechanism of CYP450 O-dealkylation, medicinal chemists can deploy fluorinated motifs like difluoromethoxy and trifluoromethoxy groups to block hydrogen abstraction. These modifications not only extend half-life but often improve lipophilicity and membrane permeability, as evidenced by successful drugs like Pantoprazole and Riluzole.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Retrieved from [Link]

-

Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[8] Retrieved from [Link]

Sources

- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]

- 8. chemrxiv.org [chemrxiv.org]

The Lynchpin of Angiogenesis Inhibition: A Technical Guide to 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline in VEGFR Inhibitor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Engine of Tumor Growth

The relentless growth and metastasis of solid tumors are critically dependent on angiogenesis, the formation of new blood vessels that supply nutrients and oxygen to burgeoning cancer cells.[1][2] A central signaling pathway governing this process is mediated by the Vascular Endothelial Growth Factor (VEGF) family and their corresponding receptors (VEGFRs).[2] Among these, VEGFR-2 (also known as KDR/Flk-1) is the primary mediator of the angiogenic effects of VEGF-A.[3] Upon VEGF-A binding, VEGFR-2 dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways, including PI3K/Akt and MAPK, which ultimately lead to endothelial cell proliferation, migration, and survival.[4][5] The upregulation of the VEGF/VEGFR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][6] This guide delves into the significance of the 3-fluoro-4-(pyridin-4-ylmethoxy)aniline scaffold, a key building block in the design of potent and selective VEGFR inhibitors.

The 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline Scaffold: A Privileged Fragment

The 3-fluoro-4-(pyridin-4-ylmethoxy)aniline moiety has emerged as a valuable starting point in the design of next-generation VEGFR inhibitors. Its structural features are tailored to interact favorably within the ATP-binding pocket of the VEGFR kinase domain. The strategic placement of a fluorine atom can enhance binding affinity and modulate metabolic stability.[7][8] The pyridinylmethoxy group provides a key hydrogen bond acceptor and can be modified to explore different regions of the active site, influencing both potency and selectivity.

Plausible Synthetic Pathway

Step 1: Synthesis of 4-bromo-2-fluoro-1-nitrobenzene

The synthesis would likely begin with the bromination of 1-fluoro-2-nitrobenzene. The nitro and fluoro groups are ortho, para-directing, and the para position to the fluorine is typically favored for bromination.

Step 2: Nucleophilic Aromatic Substitution

The resulting 4-bromo-2-fluoro-1-nitrobenzene can then undergo a nucleophilic aromatic substitution reaction with 4-pyridinemethanol. The nitro group activates the ring towards nucleophilic attack, allowing the displacement of the bromine atom by the pyridinylmethoxy group.

Step 3: Reduction of the Nitro Group

Finally, the nitro group of the resulting 4-((4-bromo-2-fluorophenyl)methoxy)pyridine is reduced to an amine, yielding the target compound, 3-fluoro-4-(pyridin-4-ylmethoxy)aniline. This reduction can be achieved using various standard methods, such as catalytic hydrogenation or reduction with metals like iron or tin in acidic media.

Structure-Activity Relationship (SAR) and Lead Optimization

The 3-fluoro-4-(pyridin-4-ylmethoxy)aniline core provides a versatile platform for generating a library of potential VEGFR inhibitors. Structure-activity relationship studies on analogous series of compounds, such as 4-anilinoquinazolines, have revealed key insights for optimizing inhibitory activity.[11]

| Modification | Rationale | Expected Impact on Activity |

| Aniline Ring Substituents | Small lipophilic groups at the 4'-position (relative to the quinazoline core in analogous compounds) are often preferred. | Introduction of small alkyl or halogen groups could enhance hydrophobic interactions in the active site.[11] |

| Pyridine Ring Modifications | Altering the position of the nitrogen atom or adding substituents can probe different interactions within the ATP binding pocket. | May improve selectivity and potency. |

| Linker Modification | Varying the length or flexibility of the methoxy linker can optimize the orientation of the pyridine ring. | Could lead to enhanced binding affinity. |

| Core Scaffold Hopping | Replacing the aniline with other heterocyclic systems while retaining the key pharmacophoric features. | May lead to novel intellectual property and improved drug-like properties. |

For instance, the introduction of a hydroxyl group at the meta position of the aniline in related series has been shown to produce highly potent inhibitors of VEGFR kinases.[11] Similarly, a range of substituents are often well-tolerated at positions that extend into the solvent-exposed region of the active site.[11]

Mechanism of Action: Blocking the ATP-Binding Site

Inhibitors derived from the 3-fluoro-4-(pyridin-4-ylmethoxy)aniline scaffold are designed to be ATP-competitive. They occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.[12] The aniline portion of the molecule typically forms key hydrogen bonds with the hinge region of the kinase, while the pyridinylmethoxy moiety extends into the hydrophobic pocket, making additional van der Waals contacts.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by a competitive inhibitor.

Caption: VEGFR-2 signaling pathway and inhibition.

Experimental Protocols

Synthesis of a Representative VEGFR Inhibitor

The following is a generalized protocol for the synthesis of a hypothetical VEGFR inhibitor (Compound X) derived from 3-fluoro-4-(pyridin-4-ylmethoxy)aniline, coupling it with a quinazoline core, a common strategy in VEGFR inhibitor design.[13]

Step 1: Synthesis of the Quinazoline Core

-

Start with a suitably substituted anthranilic acid.

-

React with formamide or a similar reagent to cyclize and form the quinazolinone ring.

-

Chlorinate the 4-position of the quinazolinone using a chlorinating agent like phosphoryl chloride to yield the 4-chloroquinazoline intermediate.

Step 2: Suzuki-Miyaura Coupling to form Compound X

-

To a solution of 3-fluoro-4-(pyridin-4-ylmethoxy)aniline in a suitable solvent (e.g., 1,4-dioxane), add the 4-chloroquinazoline intermediate, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).[13]

-

Degas the mixture and heat under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.

-

Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield Compound X.

Caption: Generalized synthetic workflow for a VEGFR inhibitor.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.[12][14]

-

Materials: Recombinant human VEGFR-2 kinase domain, ATP, a suitable substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1), test compounds, and a detection system.[14]

-

Procedure: a. Incubate the VEGFR-2 enzyme with varying concentrations of the test compound in a 96-well plate.[12] b. Initiate the kinase reaction by adding ATP and the substrate.[12] c. Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30°C).[12] d. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).[12] e. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[12]

Cell-Based Proliferation Assay

This assay evaluates the anti-proliferative effects of the test compound on endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

-

Procedure: a. Seed HUVECs in a 96-well plate and allow them to adhere. b. Treat the cells with various concentrations of the test compound in the presence of VEGF-A to stimulate proliferation. c. After an incubation period (e.g., 48-72 hours), measure cell viability or proliferation using a colorimetric or fluorescent readout.[12] d. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion and Future Perspectives

The 3-fluoro-4-(pyridin-4-ylmethoxy)aniline scaffold represents a promising starting point for the development of novel and effective VEGFR inhibitors. Its inherent structural features, combined with the potential for diverse chemical modifications, allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on exploring novel substitutions on both the aniline and pyridine rings to enhance interactions with less conserved regions of the ATP-binding pocket, potentially leading to inhibitors with improved selectivity profiles and reduced off-target effects. Furthermore, the incorporation of this scaffold into multi-targeted kinase inhibitors that simultaneously block other pro-angiogenic pathways, such as those mediated by TIE-2 and EphB4, could offer a synergistic approach to overcoming resistance to anti-angiogenic therapies.[15]

References

-

Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models. MDPI. Available from: [Link]

-

Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. National Center for Biotechnology Information. Available from: [Link]

-

VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. Available from: [Link]

-

Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. National Center for Biotechnology Information. Available from: [Link]

-

The VEGF signaling pathway in cancer: the road ahead. National Center for Biotechnology Information. Available from: [Link]

-

VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link]

-

VEGF-R2 Cellular Phosphorylation Assay Service. Reaction Biology. Available from: [Link]

-

Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. PubMed. Available from: [Link]

-

VEGFR2 (KDR) Kinase Assay Kit, 40325. Amsbio. Available from: [Link]

-

Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents. PubMed Central. Available from: [Link]

-

de novo Design and synthesis of N-benzylanilines as new candidates for VEGFR tyrosinekinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. PubMed. Available from: [Link]

-

Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1][4][5]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. PubMed. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. PubMed Central. Available from: [Link]

-